2,4-Dichlorobenzonitrile chemical properties and structure
2,4-Dichlorobenzonitrile chemical properties and structure
An In-depth Technical Guide to 2,4-Dichlorobenzonitrile: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and relevant experimental methodologies for 2,4-Dichlorobenzonitrile (DCBN). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and includes visual diagrams of these workflows. 2,4-Dichlorobenzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2]
Chemical Structure and Identification
2,4-Dichlorobenzonitrile is an organic compound featuring a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions and a nitrile group (-C≡N) at the 1 position.[1] This substitution pattern is critical to its reactivity and utility as a chemical intermediate.
Structural Identifiers:
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IUPAC Name: 2,4-dichlorobenzonitrile[3]
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InChI: InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H[1][5]
Physicochemical Properties
2,4-Dichlorobenzonitrile is typically a white to light yellow or pale cream crystalline solid.[1][6] It exhibits moderate solubility in organic solvents like acetone (B3395972) and methanol, but is less soluble in water.[1] Its relatively high melting point is indicative of its stable crystalline structure.[1]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂N | [1][5][7] |
| Molecular Weight | 172.01 g/mol | [3][5][7] |
| CAS Registry Number | 6574-98-7 | [5][7] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 59-62 °C | [4][8] |
| 61 °C | ||
| 59.0 to 63.0 °C | ||
| Boiling Point | 125 °C / 15 mmHg | |
| Purity (GC) | ≥98.0% | [4][8] |
| Solubility | Soluble in Methanol | |
| Moderately soluble in acetone, ether; less soluble in water | [1] | |
| Storage Temperature | Room Temperature; 2-30°C | [4] |
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of 2,4-Dichlorobenzonitrile.
Synthesis Protocols
Protocol 1: Synthesis from 2,4-Dichlorobenzyl Alcohol
This method involves the catalytic oxidation of 2,4-dichlorobenzyl alcohol using oxygen as the oxidant and a non-metal catalyst system.[9]
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Materials: 2,4-dichlorobenzyl alcohol, ammonium (B1175870) acetate (B1210297), glacial acetic acid, nitric acid, tetramethylpiperidine (B8510282) nitroxide (TEMPO), oxygen gas.
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Equipment: Glass-lined autoclave or sealed reaction tube, magnetic stirrer, heating system.
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Methodology:
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To a glass-lined autoclave, add glacial acetic acid (e.g., 2 mL), 2,4-dichlorobenzyl alcohol (0.5 mmol), ammonium acetate (1.5 mmol), nitric acid (0.15 mmol), and tetramethylpiperidine nitroxide (0.15 mmol).[9]
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Seal the reactor and introduce oxygen gas (e.g., 1 atm or pressurized to 10 atm).[9]
-
Heat the reaction mixture to a specified temperature (e.g., 50°C) with magnetic stirring.[9]
-
Maintain the reaction for a set duration (e.g., 12 hours).[9]
-
After the reaction period, cool the system to room temperature.
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The product can be quantified by gas chromatography (GC) using an internal standard.[9]
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For purification, the product can be separated by column chromatography to yield pure 2,4-dichlorobenzonitrile.[9]
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Protocol 2: Synthesis from 2,4-Dichlorobenzaldehyde (B42875)
This two-step synthetic route proceeds through a 2,4-dichlorobenzaldoxime intermediate.[10]
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Materials: 2,4-dichlorobenzaldehyde, hydroxylamine (B1172632) hydrochloride, acetic anhydride (B1165640).
-
Equipment: Reaction flasks, heating mantles, stirring apparatus.
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Methodology:
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Step A: Formation of 2,4-Dichlorobenzaldoxime
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Step B: Dehydration to 2,4-Dichlorobenzonitrile
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Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the detection and quantification of dichlorobenzonitrile isomers, adapted from environmental analysis procedures.[11]
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Materials: Sample containing 2,4-Dichlorobenzonitrile, appropriate solvent (e.g., methylene (B1212753) chloride, methanol), internal standard (e.g., 2,4,6-trichlorobenzonitrile).[11]
-
Equipment: Gas chromatograph with a mass spectrometer detector (GC-MS), analytical column (e.g., Restek RTX-200, 30 m x 0.25 mm x 0.5 µm), autosampler vials.[11]
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Methodology:
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Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent. For trace analysis from a matrix (e.g., water), perform a solid-phase extraction (SPE) followed by elution with a solvent like methylene chloride.[11]
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Internal Standard: Add a known concentration of an internal quantitation standard (e.g., 2,4,6-trichlorobenzonitrile) to the prepared sample.[11]
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GC-MS Analysis:
-
Inject a small volume (e.g., 1-2 µL) of the sample into the GC.
-
Employ a suitable temperature program, for example: hold at 70°C for 1 min, then ramp at 10°C/min to 270°C and hold for 1 min.[11]
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic m/z values for the analyte and internal standard.
-
-
Quantification: Generate a 5-point calibration curve by analyzing standards of known concentrations. Quantify the analyte in the sample by comparing the analyte/internal standard peak area ratio against the calibration curve.[11]
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Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of 2,4-Dichlorobenzonitrile.
-
Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
-
FTIR spectra have been recorded, often using techniques like film casting from chloroform (B151607) or Attenuated Total Reflectance (ATR).[3]
-
-
Mass Spectrometry (MS):
Safety and Handling
2,4-Dichlorobenzonitrile requires careful handling due to its potential toxicity.
-
Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[3][4] It may also be harmful in contact with skin and cause skin irritation.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[13][14] If inhalation risk exists, use an approved respirator.[14]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
References
- 1. CAS 6574-98-7: 2,4-Dichlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dichlorobenzonitrile | 6574-98-7 [chemicalbook.com]
- 3. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzonitrile for synthesis 6574-98-7 [sigmaaldrich.com]
- 5. 2,4-Dichlorobenzonitrile [webbook.nist.gov]
- 6. 2,4-Dichlorobenzonitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,4-Dichlorobenzonitrile [webbook.nist.gov]
- 8. 2,4-Dichlorobenzonitrile for synthesis 6574-98-7 [sigmaaldrich.com]
- 9. A kind of preparation method of 2,4-dichlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,4-Dichlorobenzonitrile(6574-98-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. fishersci.com [fishersci.com]
